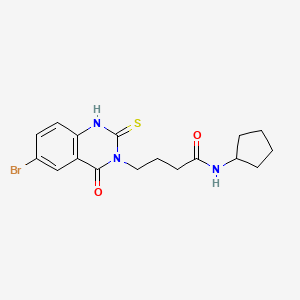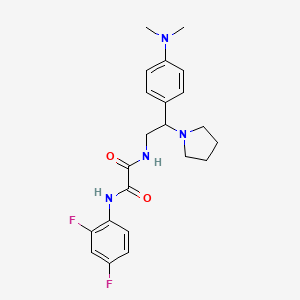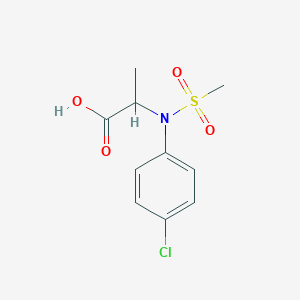![molecular formula C19H17N3O2S B2942681 (E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide CAS No. 2035022-74-1](/img/structure/B2942681.png)
(E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a type of sulfonamide, which is a group of compounds containing the sulfonamide functional group (SO2NH2). The “(E)” in the name suggests the presence of an alkene group, indicating a carbon-carbon double bond where the highest priority groups are on opposite sides . The “2,4’-bipyridin” part suggests the presence of a bipyridine moiety, which is a type of bidentate ligand .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The E-Z system for naming alkenes could be used to determine the configuration of the molecule around the double bond .Chemical Reactions Analysis
The types of chemical reactions this compound might undergo would depend on its functional groups. Alkenes can participate in addition reactions, and sulfonamides can be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Material Science and Luminescence
Research has shown that sulfonamide derivatives can be utilized to construct metal complexes with diverse structures and properties. For instance, Feng et al. (2021) synthesized a series of d10 metal complexes incorporating sulfonamide and N-containing auxiliary ligands, revealing structure diversity and significant luminescence properties. This indicates potential applications in material science, especially in the development of luminescent materials and sensors (Feng et al., 2021).
Antimicrobial and Anticancer Activities
Sulfonamide complexes have also been explored for their biological activities. A study by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes showed promising DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes were found to induce cell death mainly by apoptosis, indicating their potential as therapeutic agents in cancer treatment (González-Álvarez et al., 2013).
Photodynamic Therapy
In the context of photodynamic therapy, Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited high singlet oxygen quantum yield and good fluorescence properties, crucial for effective Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antidiabetic and Other Pharmaceutical Applications
Sulfonamides, including those with bipyridine and phenylethene motifs, are known for their pharmaceutical applications. Studies on related sulfonamide compounds have identified antidiabetic, antimicrobial, and potential anti-inflammatory properties. For example, Nirmala and Gowda (1981) provided insights into the structural aspects of tolbutamide, an antidiabetic drug, which shares functional groups with the compound of interest (Nirmala & Gowda, 1981).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-phenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-25(24,13-9-16-4-2-1-3-5-16)22-15-17-6-12-21-19(14-17)18-7-10-20-11-8-18/h1-14,22H,15H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPYVJGSDKGKEH-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2942599.png)
![Benzo[d][1,3]dioxol-5-yl carbonochloridate](/img/structure/B2942600.png)

![N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B2942604.png)
![Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2942607.png)
![2,4-Bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-YL)amino]methyl]phenol](/img/structure/B2942610.png)
![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2942613.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2942615.png)
![7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2942616.png)


![Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride](/img/structure/B2942621.png)